Methyl 2,5-dibromo-4-fluorophenylacetate
Overview
Description
Methyl 2,5-dibromo-4-fluorophenylacetate is a chemical compound with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dibromo-4-fluorophenylacetate can be synthesized through several synthetic routes. One common method involves the esterification of 2,5-dibromo-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromo-4-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenylacetate derivative.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted phenylacetate, while reduction would yield a less substituted phenylacetate derivative.
Scientific Research Applications
Methyl 2,5-dibromo-4-fluorophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique substituents that can impart specific properties to the final product.
Biological Studies: Researchers use this compound to study the effects of halogenated phenylacetates on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of methyl 2,5-dibromo-4-fluorophenylacetate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dibromo-4-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2,5-dibromo-4-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.
Methyl 2,5-dibromo-4-nitrophenylacetate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Methyl 2,5-dibromo-4-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems.
Properties
IUPAC Name |
methyl 2-(2,5-dibromo-4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVMFZIKTXFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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